
Mal-PEG4-PFP
説明
Mal-PEG4-PFP is a compound that serves as a non-cleavable linker in antibody-drug conjugates (ADCs). It contains a maleimide group, a four-unit polyethylene glycol (PEG) chain, and a pentafluorophenyl (PFP) ester. This compound is primarily used in bioconjugation processes due to its ability to form stable bonds with thiol and amine groups .
準備方法
Synthetic Routes and Reaction Conditions
The maleimide group is thiol-reactive, forming stable thioether bonds, while the PFP ester is amine-reactive, forming stable amide bonds .
Industrial Production Methods
In industrial settings, the production of Mal-PEG4-PFP involves large-scale chemical synthesis under controlled conditions. The process typically includes purification steps such as chromatography to ensure high purity and yield. The compound is then stored at low temperatures to maintain its stability .
化学反応の分析
Reaction with Amine Groups (PFP Ester Activity)
The PFP ester reacts with primary amines under mild conditions (pH 7–9) to form stable amide bonds. Key characteristics include:
-
Reagents : Proteins, peptides, or other amine-containing molecules.
-
Conditions : Neutral to slightly basic buffers (e.g., PBS, HEPES), room temperature .
-
Kinetics : Faster reaction rates compared to NHS esters due to the electron-withdrawing effect of fluorine atoms in PFP .
Example Reaction :
Parameter | Value | Source |
---|---|---|
Optimal pH | 7.2–7.5 | |
Reaction Time | 1–2 hours | |
Stability in Buffer | Hydrolyzes at pH > 8.0 |
Reaction with Thiol Groups (Maleimide Activity)
The maleimide group forms stable thioether bonds with sulfhydryl groups (e.g., cysteine residues) at pH 6.5–7.5:
-
Reagents : Thiolated antibodies, peptides, or small molecules.
-
Conditions : Phosphate or Tris buffers (pH 6.5–7.5), absence of reducing agents .
Example Reaction :
Parameter | Value | Source |
---|---|---|
Optimal pH | 6.5–7.5 | |
Reaction Time | 30–60 minutes | |
Competing Reaction | Maleimide hydrolysis at pH > 7.5 |
Competitive Hydrolysis Reactions
Both functional groups undergo hydrolysis under suboptimal conditions:
-
PFP Ester Hydrolysis : Accelerates at pH > 8.0, producing inactive carboxylic acid .
-
Maleimide Hydrolysis : Forms unreactive maleamic acid at pH > 7.5 .
Hydrolysis Rates :
Group | Half-Life (pH 7.4, 25°C) |
---|---|
PFP Ester | ~4 hours |
Maleimide | ~24 hours |
Sequential vs. Simultaneous Conjugation Strategies
To mitigate hydrolysis, two approaches are employed:
-
Sequential Conjugation :
-
Simultaneous Conjugation :
Case Study : In a 2021 study, this compound was used to conjugate AgUox-frTet (a uricase variant) with human serum albumin (HSA). The reaction achieved 95% efficiency under sequential conditions (PBS, pH 7.4) .
Comparative Analysis with Similar Crosslinkers
Compound | Amine-Reactive Group | Thiol-Reactive Group | Stability (vs. Hydrolysis) |
---|---|---|---|
This compound | PFP ester | Maleimide | High (PFP ester) |
Mal-PEG4-NHS | NHS ester | Maleimide | Moderate |
SMCC | NHS ester | Maleimide | Low |
Advantages of this compound :
科学的研究の応用
Chemical Structure and Mechanism of Action
Mal-PEG4-PFP features a maleimide group that reacts selectively with thiol groups, forming stable thioether bonds. Additionally, the pentafluorophenyl ester enhances reactivity with amines, forming amide bonds. This dual functionality enables precise conjugation with biomolecules, which is crucial for developing complex therapeutic agents.
Key Applications
-
Bioconjugation in Drug Development
- This compound is extensively used to create antibody-drug conjugates (ADCs), which link cytotoxic drugs to monoclonal antibodies for targeted cancer therapy. The maleimide-thiol reaction ensures selective attachment to antibodies, improving therapeutic efficacy.
- Targeted Protein Degradation
- Diagnostic Tools
- Nanotechnology
- Regenerative Medicine
Case Studies
Case Study 1: Development of ADCs
In a study focused on ADCs utilizing this compound, researchers successfully linked a potent cytotoxic agent to a monoclonal antibody targeting HER2-positive breast cancer cells. The resulting ADC demonstrated improved selectivity and reduced systemic toxicity compared to traditional chemotherapy methods.
Case Study 2: PROTAC Efficacy
Another research project investigated the use of this compound in synthesizing PROTACs aimed at degrading the BCL6 protein implicated in various cancers. The study revealed that the stability of the thioether bond formed between the PROTAC and its target protein significantly influenced degradation efficiency, highlighting the importance of using robust linkers like this compound.
作用機序
Mal-PEG4-PFP exerts its effects through the formation of stable covalent bonds with thiol and amine groups. The maleimide group reacts with thiols to form thioether bonds, while the PFP ester reacts with amines to form amide bonds. These reactions are highly specific and occur under mild conditions, making this compound an ideal linker for bioconjugation .
類似化合物との比較
Similar Compounds
Mal-PEG4-NHS: Contains an N-hydroxysuccinimide (NHS) ester instead of a PFP ester.
Mal-PEG4-DBCO: Contains a dibenzylcyclooctyne (DBCO) group instead of a PFP ester
Uniqueness
Mal-PEG4-PFP is unique due to its combination of a maleimide group and a PFP ester, which provides high stability and specificity in bioconjugation reactions. The PFP ester is less susceptible to hydrolysis compared to other amine-reactive groups, making it more reliable for long-term applications .
生物活性
Mal-PEG4-PFP (Maleimide-Polyethylene Glycol-4-Pentafluorophenyl) is a specialized compound utilized primarily in the development of antibody-drug conjugates (ADCs). Its structure incorporates a maleimide group, a polyethylene glycol (PEG) spacer, and a pentafluorophenyl (PFP) ester, which contribute to its unique biological activity and application in targeted therapies. This article discusses its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the following features:
- Maleimide Group : Facilitates the conjugation to thiol groups on proteins or peptides.
- PEG Spacer : Enhances solubility and reduces immunogenicity.
- PFP Ester : Provides a reactive site for coupling with amine-containing compounds.
The molecular formula of this compound is with a molecular weight of approximately 485.39 g/mol .
This compound acts as a non-cleavable linker in ADCs. The maleimide group reacts with the thiol side chains of cysteine residues in antibodies, forming stable thioether bonds. This stability is crucial for maintaining the integrity of the ADC during circulation in the bloodstream until it reaches the target cells.
Key Mechanisms:
- Targeted Delivery : The ADCs utilize the specificity of antibodies to deliver cytotoxic drugs directly to cancer cells.
- Cellular Uptake : Once internalized via endocytosis, the drug can exert its cytotoxic effects on the target cells.
In Vitro Studies
In vitro evaluations have demonstrated that ADCs utilizing this compound exhibit enhanced cytotoxicity against various cancer cell lines. For instance, studies show that ADCs linked with this compound significantly improve the efficacy of payloads like MMAF (monomethyl auristatin F) when compared to free drugs.
Compound | Cell Line | IC50 (nM) | Activity Increase |
---|---|---|---|
MMAF | KMH-2 | 68 | - |
cAC10-MMAF (with ADC) | KMH-2 | 0.021 | 3200-fold |
MMAF | Other Line | 45.4 | - |
cAC10-MMAF (with ADC) | Other Line | 0.009 | 5000-fold |
These results illustrate that coupling MMAF with antibodies via this compound significantly enhances its potency by facilitating targeted delivery into cancer cells .
In Vivo Studies
In vivo experiments further validate the efficacy of this compound-linked ADCs. For example, studies involving murine models have shown that ADCs maintain higher serum stability and prolonged half-lives compared to non-conjugated drugs. This stability is attributed to the robust thioether bonds formed between the maleimide and cysteine residues on antibodies.
Case Studies
- Study on Antibody Conjugation : A study investigated the use of this compound in conjugating therapeutic antibodies to enhance their antitumor efficacy. Results indicated that mice treated with the ADC showed significant tumor regression compared to controls .
- Comparative Stability Analysis : Research comparing thiol-maleimide and thiol-PFP reaction products demonstrated that this compound conjugates exhibited superior stability in serum, leading to improved therapeutic outcomes in animal models .
特性
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F5NO8/c22-16-17(23)19(25)21(20(26)18(16)24)35-15(30)3-5-31-7-9-33-11-12-34-10-8-32-6-4-27-13(28)1-2-14(27)29/h1-2H,3-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSVXFAIAZKWST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F5NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101106638 | |
Record name | 4,7,10,13-Tetraoxapentadecanoic acid, 15-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-, 2,3,4,5,6-pentafluorophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101106638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1415800-42-8 | |
Record name | 4,7,10,13-Tetraoxapentadecanoic acid, 15-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-, 2,3,4,5,6-pentafluorophenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1415800-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,7,10,13-Tetraoxapentadecanoic acid, 15-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-, 2,3,4,5,6-pentafluorophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101106638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。